7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol
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Overview
Description
7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the efficient construction of the benzofuran ring system.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. These methods include the use of high-pressure reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and microbial processes . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ylboronic acid
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Uniqueness
7-Ethoxy-6-methoxy-2,3-dihydrobenzofuran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-ethoxy-6-methoxy-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C11H14O4/c1-3-14-11-9(13-2)6-8(12)7-4-5-15-10(7)11/h6,12H,3-5H2,1-2H3 |
InChI Key |
VBJREDFKILTCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C2=C1OCC2)O)OC |
Origin of Product |
United States |
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